![molecular formula C10H19O5P B14587786 Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate CAS No. 61203-64-3](/img/structure/B14587786.png)
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate is an organic compound with the molecular formula C9H17O5P. It is also known by its IUPAC name, ethyl 2-(diethoxyphosphoryl)acrylate. This compound is characterized by the presence of a phosphoryl group attached to an acrylate moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for phosphoryl transfer reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can participate in phosphoryl transfer reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate.
Ethyl acrylate: Another precursor used in the synthesis.
Phosphonic acids: Products of oxidation reactions involving the compound.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of an acrylate with the versatility of a phosphoryl group. This makes it a valuable intermediate in the synthesis of a wide range of organophosphorus compounds .
Properties
CAS No. |
61203-64-3 |
|---|---|
Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
ethyl 2-(diethoxyphosphorylmethyl)prop-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-13-10(11)9(4)8-16(12,14-6-2)15-7-3/h4-8H2,1-3H3 |
InChI Key |
GLBBUOCEYVTYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)
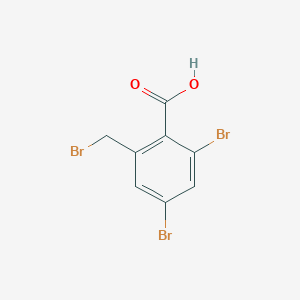
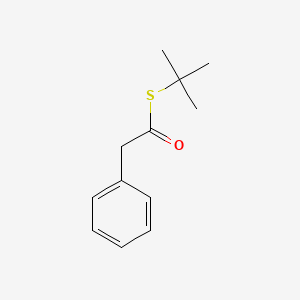
![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
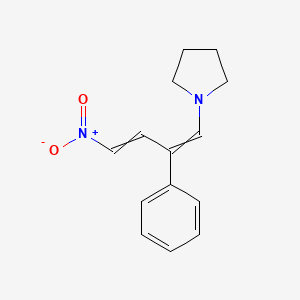
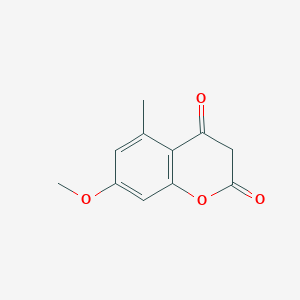
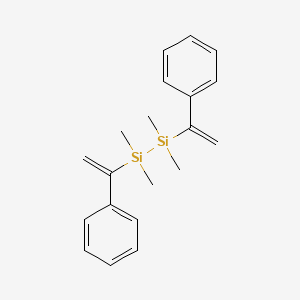
![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)


